PEN (human)

Description

BenchChem offers high-quality PEN (human) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PEN (human) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

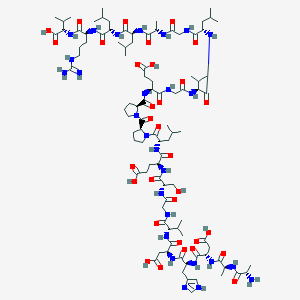

(4S)-4-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C97H159N27O32/c1-44(2)31-58(82(141)104-39-68(126)107-52(16)79(138)113-59(32-45(3)4)86(145)115-60(33-46(5)6)85(144)110-55(21-18-28-102-97(99)100)84(143)122-77(50(13)14)96(155)156)118-93(152)76(49(11)12)120-70(128)41-103-81(140)56(24-26-71(129)130)112-91(150)66-22-19-29-123(66)95(154)67-23-20-30-124(67)94(153)64(34-47(7)8)119-83(142)57(25-27-72(131)132)111-90(149)65(42-125)109-69(127)40-105-92(151)75(48(9)10)121-89(148)63(37-74(135)136)117-87(146)61(35-54-38-101-43-106-54)116-88(147)62(36-73(133)134)114-80(139)53(17)108-78(137)51(15)98/h38,43-53,55-67,75-77,125H,18-37,39-42,98H2,1-17H3,(H,101,106)(H,103,140)(H,104,141)(H,105,151)(H,107,126)(H,108,137)(H,109,127)(H,110,144)(H,111,149)(H,112,150)(H,113,138)(H,114,139)(H,115,145)(H,116,147)(H,117,146)(H,118,152)(H,119,142)(H,120,128)(H,121,148)(H,122,143)(H,129,130)(H,131,132)(H,133,134)(H,135,136)(H,155,156)(H4,99,100,102)/t51-,52-,53-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,75-,76-,77-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEIJMGIGWZOADR-UCVVRVGMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C97H159N27O32 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2215.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Human PEN-2 Protein: Structure, Function, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Presenilin Enhancer 2 (PEN-2), encoded by the PSENEN gene, is a critical subunit of the γ-secretase complex, an intramembrane protease with pivotal roles in cellular signaling and disease pathogenesis. This guide provides a comprehensive technical overview of the human PEN-2 protein, detailing its structure, function, and the experimental methodologies employed in its study. A thorough understanding of PEN-2 is essential for researchers investigating neurodegenerative diseases, particularly Alzheimer's disease, as well as those involved in drug development targeting the γ-secretase complex.

PEN-2 Protein Structure and Properties

PEN-2 is a small, 101-amino acid integral membrane protein.[1][2] Its hairpin-like topology, with two transmembrane domains, positions both its N- and C-termini within the lumen of the endoplasmic reticulum.[2] This structural arrangement is crucial for its function within the larger γ-secretase complex.

| Property | Value | Reference |

| Full Name | Presenilin Enhancer 2 | [1] |

| Gene | PSENEN | [3] |

| Amino Acid Count | 101 | |

| Molecular Weight | ~12 kDa | |

| Theoretical Isoelectric Point (pI) | 9.45 | |

| Subcellular Localization | Endoplasmic Reticulum, Golgi Apparatus |

Amino Acid Sequence: MNLERVSNEEKLNLCRKYYLGGFAFLPFLWLVNIFWFFREAFLVPAYTEQSQIKGYVWRSAVGFLFWVIVLTSWITIFQIYRPRWGALGDYLSFTIPLGTP

Function and Signaling Pathways

PEN-2 is an indispensable component for the assembly, maturation, and catalytic activity of the γ-secretase complex. This complex is responsible for the intramembrane cleavage of a variety of type I transmembrane proteins, thereby playing a crucial role in several signaling pathways.

The γ-secretase complex is comprised of four core subunits:

-

Presenilin (PS1 or PS2): The catalytic subunit containing the active site.

-

Nicastrin (NCT): A type I transmembrane glycoprotein involved in substrate recognition.

-

Anterior pharynx-defective 1 (APH-1): A scaffold protein that stabilizes the complex.

-

Presenilin Enhancer 2 (PEN-2): Essential for the endoproteolysis of presenilin and the overall activation of the complex.

Role in Amyloid Precursor Protein (APP) Processing

The processing of the Amyloid Precursor Protein (APP) is a central event in the pathogenesis of Alzheimer's disease. The amyloidogenic pathway involves the sequential cleavage of APP by β-secretase and then γ-secretase, leading to the production of amyloid-beta (Aβ) peptides. PEN-2, as part of the γ-secretase complex, is directly involved in this final cleavage step.

Involvement in Notch and Wnt Signaling

Beyond its role in APP metabolism, the γ-secretase complex, and therefore PEN-2, is integral to other signaling pathways critical for cellular development and homeostasis.

-

Notch Signaling: The cleavage of the Notch receptor by γ-secretase releases the Notch intracellular domain (NICD), which translocates to the nucleus to regulate gene expression. This pathway is fundamental for cell fate determination during embryonic development and in adult tissues.

-

Wnt Signaling: The γ-secretase complex can also influence the Wnt signaling pathway through its interaction with components like β-catenin.

Experimental Protocols

A variety of experimental techniques are employed to investigate the structure, function, and interactions of PEN-2. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation of the γ-Secretase Complex

This protocol is designed to isolate the intact γ-secretase complex from cell lysates to study the interaction between its subunits, including PEN-2.

Materials:

-

Cell lysis buffer (e.g., 1% CHAPSO, 50 mM HEPES pH 7.0, 150 mM NaCl, with protease inhibitors)

-

Antibody targeting one of the γ-secretase subunits (e.g., anti-Nicastrin)

-

Protein A/G magnetic beads

-

Wash buffer (e.g., 0.25% CHAPSO, 50 mM HEPES pH 7.0, 150 mM NaCl)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

-

Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.

-

Pre-clearing: Incubate the lysate with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody overnight at 4°C with gentle rotation.

-

Complex Capture: Add protein A/G magnetic beads and incubate for 1-2 hours at 4°C.

-

Washing: Pellet the beads and wash them multiple times with wash buffer to remove unbound proteins.

-

Elution: Elute the protein complexes from the beads by resuspending them in elution buffer and heating.

-

Analysis: Analyze the eluted proteins by Western blotting using antibodies against each of the γ-secretase subunits.

Western Blot Analysis of PEN-2

This protocol details the detection and quantification of PEN-2 protein levels in cell or tissue lysates.

Materials:

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against PEN-2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Sample Preparation: Prepare protein lysates and determine protein concentration.

-

SDS-PAGE: Separate proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-PEN-2 antibody.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detection: Wash the membrane and detect the protein using a chemiluminescent substrate and an imaging system.

In Vitro γ-Secretase Activity Assay

This assay measures the enzymatic activity of the γ-secretase complex.

Materials:

-

Source of active γ-secretase (e.g., purified complex or cell membranes)

-

Recombinant substrate (e.g., C100-FLAG, a C-terminal fragment of APP)

-

Assay buffer (e.g., 50 mM HEPES pH 7.0, 150 mM NaCl, 0.25% CHAPSO)

-

Reaction termination solution (e.g., SDS-PAGE sample buffer)

Procedure:

-

Reaction Setup: Combine the γ-secretase source and the substrate in the assay buffer.

-

Incubation: Incubate the reaction at 37°C for a defined period.

-

Termination: Stop the reaction by adding the termination solution.

-

Product Analysis: Analyze the cleavage products (e.g., Aβ and AICD) by Western blotting or ELISA.

Quantitative Analysis of Amyloid-β Peptides by ELISA

This protocol allows for the precise quantification of Aβ peptides produced by γ-secretase activity.

Materials:

-

ELISA plate pre-coated with an Aβ capture antibody

-

Samples containing Aβ (e.g., cell culture media, brain homogenates)

-

Aβ standards of known concentrations

-

Detection antibody conjugated to an enzyme (e.g., HRP)

-

Substrate for the enzyme

-

Stop solution

Procedure:

-

Sample and Standard Incubation: Add samples and Aβ standards to the wells of the ELISA plate and incubate.

-

Washing: Wash the plate to remove unbound material.

-

Detection Antibody Incubation: Add the detection antibody and incubate.

-

Washing: Wash the plate again.

-

Substrate Reaction: Add the substrate and allow the color to develop.

-

Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength.

-

Quantification: Calculate the Aβ concentration in the samples based on the standard curve.

Conclusion

PEN-2 is a small but mighty component of the γ-secretase complex, playing an essential role in its function. Its involvement in critical signaling pathways and its association with Alzheimer's disease make it a protein of significant interest for both basic research and therapeutic development. The experimental protocols outlined in this guide provide a foundation for the continued investigation of PEN-2 and its role in health and disease. A deeper understanding of the intricate mechanisms governing PEN-2 function will undoubtedly pave the way for novel therapeutic strategies targeting the γ-secretase complex.

References

The Human PEN (PSENEN) Gene: A Technical Guide to Its Localization and Expression

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the human Presenilin Enhancer (PEN) gene, an essential component of the γ-secretase complex. We delve into the gene's localization at both the chromosomal and subcellular levels, and present a detailed analysis of its expression across a wide range of human tissues. This document is intended to serve as a valuable resource for researchers investigating the physiological roles of PSENEN and its implications in disease, particularly in neurodegenerative disorders and certain skin conditions. The guide includes detailed methodologies for key experimental procedures and visual representations of associated signaling pathways to facilitate a deeper understanding of PSENEN's biological functions.

Introduction

The human PSENEN gene, also known as Presenilin Enhancer 2 (PEN-2), encodes a small, 101-amino acid transmembrane protein that is a critical component of the γ-secretase complex.[1][2] This multi-protein complex plays a pivotal role in intramembrane proteolysis, a process essential for the cleavage of numerous type I transmembrane proteins, including the Amyloid Precursor Protein (APP) and the Notch receptor.[3] Given its integral role in these fundamental signaling pathways, dysregulation of PSENEN expression or function has been implicated in the pathogenesis of several human diseases, most notably Alzheimer's disease and a familial form of acne inversa.[3] This guide provides an in-depth examination of the genomic and cellular localization of PSENEN, its expression profile in human tissues, and the experimental methodologies used to elucidate these characteristics.

Gene Localization

The PSENEN gene is located on the long (q) arm of chromosome 19 at position 13.12.[2]

Subcellular Localization

The PEN-2 protein is an integral membrane protein with a hairpin-like topology, having both its N- and C-termini located in the lumen of the endoplasmic reticulum (ER) or the extracellular space. Experimental evidence from various studies has consistently demonstrated its localization to several key subcellular compartments:

-

Endoplasmic Reticulum (ER): As a core component of the γ-secretase complex, PEN-2 is assembled and matured within the ER.

-

Golgi Apparatus: Following its assembly in the ER, the γ-secretase complex, including PEN-2, traffics through the Golgi apparatus for further processing and transport.

-

Plasma Membrane: A significant portion of the functional γ-secretase complex resides in the plasma membrane, where it can interact with its substrates.

-

Endosomes: PEN-2 has also been detected in endosomal compartments, which is relevant for the processing of endocytosed substrate proteins like APP.

Gene and Protein Expression

PSENEN is ubiquitously expressed across human tissues, although expression levels can vary. The protein product, PEN-2, is also widely distributed, consistent with the fundamental roles of the γ-secretase complex in most cell types.

Quantitative Gene Expression Data

The following table summarizes the mRNA expression levels of PSENEN in various human tissues, compiled from RNA-Seq data. The values are presented in Transcripts Per Million (TPM), which normalizes for gene length and sequencing depth.

| Tissue | Expression Level (TPM) |

| Adipose Tissue | 15.6 |

| Adrenal Gland | 25.4 |

| Brain | 22.1 |

| Breast | 18.9 |

| Colon | 21.3 |

| Esophagus | 19.8 |

| Heart | 14.2 |

| Kidney | 23.7 |

| Liver | 17.5 |

| Lung | 28.1 |

| Lymph Node | 24.6 |

| Ovary | 20.5 |

| Pancreas | 19.1 |

| Prostate | 22.8 |

| Skeletal Muscle | 11.3 |

| Skin | 16.4 |

| Small Intestine | 23.1 |

| Spleen | 27.8 |

| Stomach | 18.2 |

| Testis | 35.2 |

| Thyroid | 26.5 |

| Uterus | 21.9 |

| White Blood Cells | 30.7 |

Data compiled from publicly available RNA-Seq datasets. Actual values may vary between studies and individuals.

Protein Expression

Immunohistochemical studies have confirmed the widespread expression of the PEN-2 protein. The Human Protein Atlas reports cytoplasmic and membranous staining in a majority of tissues, consistent with its role as a component of the γ-secretase complex located in the membranes of the ER, Golgi, and cell surface.

Signaling Pathways

The PEN-2 protein, as a subunit of the γ-secretase complex, is centrally involved in two major signaling pathways: the Notch signaling pathway and the processing of the Amyloid Precursor Protein (APP).

Notch Signaling Pathway

Notch signaling is a highly conserved cell-cell communication pathway crucial for development and tissue homeostasis. The final step of Notch receptor activation requires cleavage by the γ-secretase complex, which releases the Notch Intracellular Domain (NICD). The NICD then translocates to the nucleus to regulate the transcription of target genes.

Amyloid Precursor Protein (APP) Processing

The processing of APP by γ-secretase is a key event in the pathogenesis of Alzheimer's disease. Sequential cleavage of APP by β-secretase and then γ-secretase leads to the production of amyloid-β (Aβ) peptides, which can aggregate to form amyloid plaques in the brain.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to study PSENEN gene expression and protein localization.

Quantitative Real-Time PCR (qPCR) for PSENEN mRNA Expression

This protocol outlines the steps for quantifying PSENEN mRNA levels from total RNA isolated from cells or tissues.

1. RNA Isolation:

-

Isolate total RNA from the sample of interest using a commercially available kit (e.g., RNeasy Kit, Qiagen or TRIzol, Invitrogen) according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.

2. cDNA Synthesis:

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., SuperScript IV Reverse Transcriptase, Invitrogen) with oligo(dT) or random hexamer primers.

-

Follow the manufacturer's protocol for the reverse transcription reaction.

3. qPCR Reaction Setup:

-

Prepare the qPCR reaction mix in a total volume of 20 µL per reaction:

-

10 µL of 2x SYBR Green qPCR Master Mix

-

1 µL of forward primer (10 µM)

-

1 µL of reverse primer (10 µM)

-

2 µL of diluted cDNA (e.g., 1:10 dilution)

-

6 µL of nuclease-free water

-

-

Use primers specific for PSENEN and a reference gene (e.g., GAPDH, ACTB). Primer sequences should be validated for specificity and efficiency.

4. qPCR Cycling Conditions:

-

Perform the qPCR reaction using a real-time PCR system with the following cycling conditions:

-

Initial denaturation: 95°C for 10 minutes

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 1 minute

-

-

Melt curve analysis to verify product specificity.

-

5. Data Analysis:

-

Determine the cycle threshold (Ct) values for PSENEN and the reference gene.

-

Calculate the relative expression of PSENEN using the ΔΔCt method.

References

An In-Depth Technical Guide to Human PEN-2: Isoforms and Post-Translational Modifications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Presenilin Enhancer 2 (PEN-2), encoded by the PSENEN gene, is a critical component of the γ-secretase complex, an intramembrane aspartyl protease with pivotal roles in cellular signaling and the pathogenesis of Alzheimer's disease. This 101-amino acid, multi-pass transmembrane protein is indispensable for the assembly, maturation, and catalytic activity of the γ-secretase complex, which is responsible for the cleavage of numerous type I transmembrane proteins, including the Amyloid Precursor Protein (APP) and Notch receptor.[1][2] This technical guide provides a comprehensive overview of human PEN-2 isoforms and its known post-translational modifications (PTMs), offering valuable insights for researchers in neurodegenerative diseases and drug development.

Human PEN-2 Isoforms

Alternative splicing of the PSENEN gene gives rise to multiple transcript variants, leading to the potential for different PEN-2 isoforms. While the functional significance of these isoforms is still under investigation, their existence suggests a layer of regulatory complexity in γ-secretase function.

Transcript Variants

The National Center for Biotechnology Information (NCBI) has documented several transcript variants for the human PSENEN gene. Notably, two primary variants have been described:

-

Transcript Variant 1 (NM_172341.4): This variant represents the longer transcript.

-

Transcript Variant 2 (NM_001281532.3): This variant differs from variant 1 in the 5' untranslated region (UTR).

Importantly, both of these transcript variants encode the same 101-amino acid protein (NP_758844.1).[3] The differences in their UTRs may influence mRNA stability, localization, and translational efficiency, thereby providing a mechanism for regulating PEN-2 protein levels in a tissue-specific or condition-dependent manner. The Ensembl database further indicates the existence of up to 10 transcripts (splice variants) for the PSENEN gene, suggesting a broader range of potential regulatory transcripts.

Table 1: Documented Human PSENEN Transcript Variants

| Transcript Variant | NCBI Accession Number | Key Features | Encoded Protein |

| 1 | NM_172341.4 | Represents the longer transcript. | NP_758844.1 (101 aa) |

| 2 | NM_001281532.3 | Differs in the 5' UTR compared to variant 1. | NP_758844.1 (101 aa) |

Post-Translational Modifications of PEN-2

Post-translational modifications are crucial for regulating protein function, stability, and localization. For PEN-2, ubiquitination has been identified as a key PTM, while other modifications like phosphorylation and glycosylation remain less characterized.

Ubiquitination

Ubiquitination is a process where ubiquitin, a small regulatory protein, is attached to a substrate protein, often targeting it for degradation by the proteasome. In the context of the γ-secretase complex, the stability of its components is tightly regulated. PEN-2 is known to be a target of the ubiquitin-proteasome system, particularly when it is not incorporated into a stable γ-secretase complex.

Studies have shown that PEN-2 is subject to ubiquitylation. Interestingly, mutation of the sole cytosolic lysine residue (K54) to arginine does not prevent the ubiquitination of PEN-2. This finding suggests that other lysine residues may serve as ubiquitin acceptor sites, or that non-canonical ubiquitination on serine or threonine residues could occur.

Table 2: Potential Ubiquitination Sites and Regulatory Factors of Human PEN-2

| PTM | Potential Sites | E3 Ligases | Deubiquitinating Enzymes (DUBs) | Functional Consequence |

| Ubiquitination | Lysine (K) residues, potentially non-lysine residues (Ser/Thr) | To be identified | To be identified | Regulation of protein stability; degradation of unincorporated PEN-2 |

Other Potential Post-Translational Modifications

-

Phosphorylation: While direct evidence for the phosphorylation of PEN-2 is limited, the phosphorylation of other γ-secretase components, such as Presenilin 2 (PS2), is well-documented. Phosphorylation of PS2 has been shown to regulate its cleavage by caspases and influence apoptosis. Given the intricate interplay between the subunits of the γ-secretase complex, it is plausible that PEN-2 activity or its interaction with other components could be modulated by phosphorylation events.

-

Glycosylation: Experimental studies have utilized the introduction of N-linked glycosylation sites into PEN-2 to elucidate its membrane topology. These studies revealed that the N- and C-termini of PEN-2 are located in the lumen of the endoplasmic reticulum. However, these experiments do not confirm that PEN-2 is naturally glycosylated. The lack of consensus sequences for N-linked glycosylation in the human PEN-2 protein sequence suggests that it is likely not a glycoprotein under normal physiological conditions.

Signaling Pathways and Logical Relationships

The primary role of PEN-2 is within the γ-secretase complex, which is a central player in several key signaling pathways.

The assembly of the γ-secretase complex is a sequential process occurring in the endoplasmic reticulum. First, APH-1 and Nicastrin form a stable subcomplex. Presenilin then joins this subcomplex, followed by the incorporation of PEN-2, which triggers the endoproteolysis of Presenilin, leading to the formation of the mature, active complex.

One of the most studied functions of the γ-secretase complex is the processing of the Amyloid Precursor Protein (APP). Following cleavage by β-secretase, the resulting C99 fragment is a substrate for γ-secretase. The cleavage of C99 by the PEN-2-containing γ-secretase complex releases the amyloid-β (Aβ) peptide, a key component of the amyloid plaques found in Alzheimer's disease brains, and the APP intracellular domain (AICD), which can translocate to the nucleus and regulate gene expression.

Experimental Protocols

A variety of experimental techniques are employed to study PEN-2 isoforms and its post-translational modifications. Below are detailed methodologies for key experiments.

Immunoprecipitation of PEN-2

Immunoprecipitation (IP) is used to isolate PEN-2 and its interacting partners from a complex mixture of proteins.

Materials:

-

Cell lysate from human cells expressing PEN-2.

-

Anti-PEN-2 antibody (validated for IP).[4]

-

Protein A/G magnetic beads.

-

Lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, with protease and phosphatase inhibitors).

-

Wash buffer (e.g., IP wash buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% Triton X-100).

-

Elution buffer (e.g., 2x Laemmli sample buffer).

Procedure:

-

Cell Lysis: Lyse cells in ice-cold lysis buffer.

-

Pre-clearing: Incubate the cell lysate with protein A/G magnetic beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an anti-PEN-2 antibody.

-

Immune Complex Capture: Add fresh protein A/G magnetic beads to the lysate-antibody mixture to capture the immune complexes.

-

Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in elution buffer.

-

Analysis: Analyze the eluted proteins by Western blotting or mass spectrometry.

Western Blotting for PEN-2 Detection

Western blotting is used to detect the presence and relative abundance of PEN-2 in a protein sample.

Materials:

-

Protein sample (e.g., cell lysate or IP eluate).

-

SDS-PAGE gels.

-

PVDF or nitrocellulose membrane.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibody: anti-PEN-2.

-

Secondary antibody (HRP-conjugated).

-

Chemiluminescent substrate.

Procedure:

-

SDS-PAGE: Separate proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-PEN-2 antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

Mass Spectrometry for PTM Analysis

Mass spectrometry (MS) is a powerful technique to identify and map post-translational modifications on PEN-2.

Procedure:

-

Protein Isolation: Isolate PEN-2, often via immunoprecipitation.

-

In-gel or In-solution Digestion: Excise the PEN-2 band from an SDS-PAGE gel or use the IP eluate directly and digest the protein into smaller peptides using a protease like trypsin.

-

Peptide Enrichment (Optional): For low-abundance PTMs like ubiquitination, enrich for modified peptides using specific affinity resins.

-

LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.

-

Data Analysis: Use specialized software to search the fragmentation data against a protein database to identify the peptide sequences and the specific sites of modification.

Quantitative Real-Time PCR (qRT-PCR) for Splice Variant Quantification

qRT-PCR can be used to determine the relative expression levels of different PSENEN transcript variants.

Materials:

-

Total RNA isolated from cells or tissues.

-

Reverse transcriptase.

-

qPCR instrument.

-

SYBR Green or TaqMan probes.

-

Primers specific for each PSENEN transcript variant.

Procedure:

-

RNA Isolation: Extract high-quality total RNA.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

-

qPCR: Perform real-time PCR using primers that specifically amplify each transcript variant. The use of primers spanning the unique exon-exon junctions of each splice variant is crucial for specificity.

-

Data Analysis: Analyze the amplification data to determine the relative abundance of each transcript variant, often normalized to a housekeeping gene.

Conclusion

PEN-2 is a linchpin in the function of the γ-secretase complex. The existence of multiple transcript isoforms, differing in their untranslated regions, points to a sophisticated level of gene expression regulation. Furthermore, the post-translational modification of PEN-2 by ubiquitination highlights a critical mechanism for controlling its stability and, consequently, the assembly and activity of the γ-secretase complex. A deeper understanding of PEN-2 isoforms and their regulation through PTMs will be instrumental in developing targeted therapeutic strategies for Alzheimer's disease and other disorders where γ-secretase activity is implicated. This guide provides a foundational resource for researchers to delve into the intricate biology of this essential protein.

References

The Human PEN-2 Interactome: A Core Component of the γ-Secretase Protein Network

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the human protein Presenilin Enhancer 2 (PEN-2), its interaction partners, and its integral role within the γ-secretase protein network. PEN-2, encoded by the PSENEN gene, is a critical component of the multi-subunit γ-secretase complex, an intramembrane protease with significant implications in both cellular signaling and the pathogenesis of Alzheimer's disease. This document details the composition and stoichiometry of the γ-secretase complex, the specific interactions of PEN-2, and the functional consequences of these associations. Furthermore, it offers detailed experimental protocols for investigating these protein-protein interactions and visualizes key pathways and workflows using the DOT language for Graphviz.

PEN-2 and the γ-Secretase Complex: An Overview

PEN-2 is a small, 101-amino acid integral membrane protein characterized by a hairpin-like topology with two transmembrane domains. It is one of the four essential subunits of the γ-secretase complex, a unique intramembrane aspartyl protease. The other core components are:

-

Presenilin (PSEN1 or PSEN2): The catalytic subunit of the complex.

-

Nicastrin (NCT): A type I transmembrane glycoprotein that functions in substrate recognition.

-

Anterior pharynx-defective 1 (APH-1): A multi-pass transmembrane protein involved in the initial scaffolding of the complex.

The active γ-secretase complex is a heterotetramer with a 1:1:1:1 stoichiometry of its four subunits.[1][2] This complex plays a crucial role in regulated intramembrane proteolysis (RIP), a process that cleaves single-pass transmembrane proteins within their transmembrane domains. Two of the most well-characterized substrates of γ-secretase are the Amyloid Precursor Protein (APP) and the Notch receptor, highlighting the complex's central role in both Alzheimer's disease pathology and developmental signaling pathways.

The PEN-2 Interaction Network

The primary and most critical interactions of PEN-2 occur with the other subunits of the γ-secretase complex. PEN-2 is essential for the final assembly and activation of the complex. Specifically, it is required for the endoproteolysis of Presenilin into its N-terminal and C-terminal fragments, a crucial step for γ-secretase activity.[3][4]

Recent advancements in cryo-electron microscopy (cryo-EM) have provided high-resolution structures of the human γ-secretase complex, offering detailed insights into the arrangement and interactions of its subunits.[1] These studies reveal that PEN-2 is situated at one end of the horseshoe-shaped transmembrane domain of the complex, where it interacts with the N-terminal fragment of Presenilin.

Quantitative Data on γ-Secretase Subunit Interactions

While the functional necessity of the interactions between the γ-secretase subunits is well-established, precise quantitative data on their binding affinities, such as dissociation constants (Kd), are not extensively reported in the literature. The integral membrane nature of the complex makes such measurements challenging. However, the stoichiometry and composition of the active complex have been determined through various biochemical and structural studies.

| Component | Gene Symbol | Molecular Weight (approx.) | Stoichiometry in Active Complex | Key Role in Complex |

| PEN-2 | PSENEN | ~12 kDa | 1 | Required for Presenilin endoproteolysis and stabilization of the active complex. |

| Presenilin 1/2 | PSEN1/PSEN2 | ~50 kDa (full-length) | 1 | Catalytic subunit with two active site aspartate residues. |

| Nicastrin | NCSTN | ~110-150 kDa (glycosylated) | 1 | Substrate recognition and binding. |

| APH-1 | APH1A/APH1B | ~23 kDa | 1 | Scaffolding and stabilization of the complex. |

Signaling Pathways Involving PEN-2 and γ-Secretase

The γ-secretase complex, and by extension PEN-2, is a key player in several critical signaling pathways. The two most prominent are the processing of APP in the amyloidogenic pathway and the activation of Notch signaling.

Amyloid Precursor Protein (APP) Processing

In the amyloidogenic pathway, APP is first cleaved by β-secretase (BACE1), generating a membrane-bound C-terminal fragment (C99). The γ-secretase complex then cleaves C99 at multiple sites within its transmembrane domain, leading to the production and release of amyloid-β (Aβ) peptides of varying lengths and the APP intracellular domain (AICD). The accumulation of Aβ peptides, particularly Aβ42, is a central event in the pathogenesis of Alzheimer's disease.

Amyloid Precursor Protein (APP) Processing Pathway.

Notch Signaling Pathway

The Notch signaling pathway is fundamental for cell-fate decisions during development and in adult tissues. The Notch receptor is a single-pass transmembrane protein. Upon ligand binding, it undergoes a conformational change that exposes a cleavage site for ADAM family metalloproteases. This shedding event generates the membrane-bound Notch extracellular truncation (NEXT) fragment, which is the substrate for the γ-secretase complex. Cleavage of NEXT by γ-secretase releases the Notch intracellular domain (NICD), which translocates to the nucleus to act as a transcriptional co-activator.

Notch Signaling Pathway Activation.

Experimental Protocols

Investigating the interactions of PEN-2 within the γ-secretase complex requires specialized techniques due to its membrane-bound nature. Co-immunoprecipitation (Co-IP) and the membrane yeast two-hybrid (MYTH) system are two powerful approaches.

Co-Immunoprecipitation of Endogenous PEN-2

This protocol describes the immunoprecipitation of endogenous PEN-2 to identify its interaction with other γ-secretase components from cell lysates.

Materials:

-

Cell culture plates (10 cm)

-

Phosphate-buffered saline (PBS), ice-cold

-

Co-IP Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% (w/v) Tween-20, with freshly added protease and phosphatase inhibitors. For membrane protein complexes, detergents like 1% CHAPSO or 0.1% digitonin can be more effective at maintaining complex integrity.

-

Anti-PEN-2 antibody (validated for immunoprecipitation)

-

Isotype control IgG

-

Protein A/G magnetic beads

-

Wash Buffer (same as Lysis Buffer, but may require optimization of detergent concentration)

-

Elution Buffer (e.g., 2x Laemmli sample buffer)

-

Equipment: Cell scraper, refrigerated centrifuge, magnetic rack, rotator.

Procedure:

-

Culture cells to ~80-90% confluency.

-

Wash cells twice with ice-cold PBS.

-

Lyse cells by adding 1 mL of ice-cold Co-IP Lysis Buffer per 10 cm plate. Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on a rotator for 30 minutes at 4°C.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.

-

Determine the protein concentration of the lysate (e.g., using a BCA assay).

-

Pre-clear the lysate by adding 20-30 µL of Protein A/G magnetic beads and incubating for 1 hour at 4°C on a rotator.

-

Place the tube on a magnetic rack and transfer the supernatant to a new tube.

-

Add 2-5 µg of anti-PEN-2 antibody or isotype control IgG to the pre-cleared lysate. Incubate overnight at 4°C on a rotator.

-

Add 30 µL of Protein A/G magnetic beads to each sample and incubate for 2-4 hours at 4°C on a rotator.

-

Collect the beads using a magnetic rack. Discard the supernatant.

-

Wash the beads three times with 1 mL of ice-cold Wash Buffer.

-

After the final wash, remove all supernatant and resuspend the beads in 30-50 µL of Elution Buffer.

-

Boil the samples at 95-100°C for 5-10 minutes to elute the proteins.

-

Pellet the beads using the magnetic rack and load the supernatant for analysis by Western blotting or mass spectrometry.

Co-Immunoprecipitation Workflow.

Membrane Yeast Two-Hybrid (MYTH) System

The MYTH system is a modification of the conventional yeast two-hybrid assay, designed specifically for studying interactions between integral membrane proteins in their native environment. It is based on the split-ubiquitin system.

Principle: The "bait" protein (e.g., PEN-2) is fused to the C-terminal half of ubiquitin (Cub) and a transcription factor (TF). The "prey" protein (e.g., Presenilin) is fused to the N-terminal half of ubiquitin (NubG, a mutated form with low affinity for Cub). If the bait and prey proteins interact, Cub and NubG are brought into close proximity, allowing them to reconstitute a functional ubiquitin-like molecule. This is recognized by ubiquitin-specific proteases, which cleave the TF from the bait. The released TF then translocates to the nucleus and activates reporter genes.

Abbreviated Protocol:

-

Vector Construction: Clone the coding sequences for PEN-2 into a "bait" vector (containing Cub-TF) and the potential interaction partners (e.g., PSEN1) into a "prey" vector (containing NubG).

-

Yeast Transformation: Co-transform a suitable yeast reporter strain with the bait and prey plasmids.

-

Selection: Plate the transformed yeast on selective media lacking specific nutrients (e.g., leucine and tryptophan) to select for cells containing both plasmids.

-

Interaction Screening: Replica-plate the colonies onto a more stringent selective medium (e.g., lacking leucine, tryptophan, histidine, and adenine) to test for the activation of reporter genes.

-

Reporter Assay: Further confirm positive interactions using a colorimetric assay (e.g., β-galactosidase assay).

Logical Flow of the Membrane Yeast Two-Hybrid System.

Conclusion

PEN-2 is an indispensable component of the γ-secretase protein network, playing a critical role in the assembly and catalytic activity of this medically important intramembrane protease. Understanding the intricate interactions between PEN-2 and its partners within the γ-secretase complex is fundamental to deciphering the mechanisms of both physiological signaling and the pathogenesis of Alzheimer's disease. The experimental approaches detailed in this whitepaper provide a robust framework for researchers and drug development professionals to further investigate the PEN-2 interactome and its potential as a therapeutic target. The continued application of advanced structural and biochemical techniques will undoubtedly shed further light on the dynamic regulation of this essential protein complex.

References

- 1. The cryo-electron microscopy structure of γ-Secretase: towards complex assembly, substrate recognition and a catalytic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cryo-Electron Microscopy Structure of Purified γ-Secretase at 12 Å Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pathological and physiological functions of presenilins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A sequence within the first transmembrane domain of PEN-2 is critical for PEN-2-mediated endoproteolysis of presenilin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to PEN-2 (PSENEN) Expression in Human Tissues

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the expression of Presenilin Enhancer 2 (PEN-2), a critical component of the γ-secretase complex, across various human tissues. Understanding the tissue distribution and expression levels of PEN-2 is essential for research into its physiological roles and its implications in disease, including Alzheimer's disease and certain cancers.

Introduction

Presenilin Enhancer 2 (PEN-2), encoded by the PSENEN gene, is a small, 101-amino acid multi-pass transmembrane protein. It is an indispensable component of the γ-secretase complex, a multi-protein protease responsible for the intramembrane cleavage of a variety of type I transmembrane proteins.[1] This complex, which also includes Presenilin (the catalytic subunit), Nicastrin, and APH-1, plays a pivotal role in cellular signaling pathways crucial for development and homeostasis.[1][2]

The most well-characterized substrates of γ-secretase are the Amyloid Precursor Protein (APP) and the Notch receptor.[1] Cleavage of APP by γ-secretase is a key step in the production of amyloid-β (Aβ) peptides, which are central to the pathogenesis of Alzheimer's disease. The processing of Notch by γ-secretase releases the Notch intracellular domain (NICD), a transcriptional regulator that controls cell fate decisions.[3] Given its integral role in these critical pathways, the expression pattern of PEN-2 across human tissues is of significant interest to researchers in neuroscience, oncology, and drug development.

Data Presentation: PEN-2 Expression in Human Tissues

The following tables summarize the expression of PEN-2 (PSENEN) at both the mRNA and protein levels across a wide range of human tissues. The mRNA expression data is derived from the Genotype-Tissue Expression (GTEx) project, which provides RNA sequencing data from a large number of donors. The protein expression data is based on knowledge-based annotation from the Human Protein Atlas, which utilizes immunohistochemistry on a comprehensive panel of normal human tissues.

Table 1: PSENEN mRNA Expression in Human Tissues (GTEx Data)

| Tissue | Median TPM (Transcripts Per Million) |

| Adipose - Subcutaneous | 35.8 |

| Adrenal Gland | 48.2 |

| Artery - Aorta | 32.1 |

| Artery - Coronary | 30.5 |

| Artery - Tibial | 34.9 |

| Brain - Cerebellum | 25.1 |

| Brain - Cortex | 28.9 |

| Breast - Mammary Tissue | 31.7 |

| Colon - Sigmoid | 38.4 |

| Colon - Transverse | 40.1 |

| Esophagus - Mucosa | 42.3 |

| Heart - Atrial Appendage | 22.8 |

| Heart - Left Ventricle | 24.5 |

| Kidney - Cortex | 45.6 |

| Liver | 29.8 |

| Lung | 41.2 |

| Muscle - Skeletal | 18.9 |

| Nerve - Tibial | 27.6 |

| Ovary | 46.7 |

| Pancreas | 37.1 |

| Pituitary | 55.3 |

| Prostate | 39.8 |

| Skin - Sun Exposed (Lower leg) | 33.6 |

| Small Intestine - Terminal Ileum | 43.5 |

| Spleen | 49.1 |

| Stomach | 36.8 |

| Testis | 51.2 |

| Thyroid | 52.4 |

| Uterus | 44.9 |

| Vagina | 40.7 |

| Whole Blood | 21.5 |

Data sourced from the GTEx Portal. TPM values are a measure of gene expression that normalizes for gene length and sequencing depth.

Table 2: PEN-2 Protein Expression in Human Tissues (Human Protein Atlas)

| Tissue | Expression Level | Staining Pattern |

| Adipose tissue | Medium | Cytoplasmic/membranous |

| Adrenal gland | High | Cytoplasmic/membranous |

| Brain (Cerebral cortex) | High | Neuropil staining |

| Breast | Medium | Glandular cells |

| Colon | High | Glandular cells |

| Endometrium | High | Glandular and stromal cells |

| Esophagus | Medium | Squamous epithelial cells |

| Heart muscle | Medium | Myocytes |

| Kidney | High | Tubular cells |

| Liver | Medium | Hepatocytes |

| Lung | High | Pneumocytes and macrophages |

| Lymph node | High | Germinal center cells |

| Ovary | High | Stromal cells |

| Pancreas | High | Islet and exocrine cells |

| Placenta | High | Trophoblastic cells |

| Prostate | High | Glandular cells |

| Skeletal muscle | Low | Myocytes |

| Skin | Medium | Epidermal cells |

| Spleen | High | Red and white pulp cells |

| Stomach | High | Glandular cells |

| Testis | High | Leydig and Sertoli cells |

| Thyroid gland | High | Glandular cells |

| Tonsil | High | Germinal center cells |

Expression levels are categorized as High, Medium, Low, or Not detected based on immunohistochemical staining intensity and extent. The staining pattern describes the subcellular localization of the protein.

Experimental Protocols

Detailed methodologies for the key experiments used to determine PEN-2 expression are provided below. These protocols are representative and may require optimization for specific antibodies and tissue types.

Immunohistochemistry (IHC) Protocol for PEN-2 in Paraffin-Embedded Human Tissues

This protocol outlines the steps for detecting PEN-2 protein in formalin-fixed, paraffin-embedded (FFPE) human tissue sections.

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 10 minutes).

-

Transfer slides through a graded series of ethanol: 100% (2 x 5 minutes), 95% (2 minutes), 80% (2 minutes), and 70% (2 minutes).

-

Rinse with distilled water for 5 minutes.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER).

-

Immerse slides in a staining dish containing 10 mM Sodium Citrate buffer (pH 6.0).

-

Heat the solution to 95-100°C in a steamer or water bath for 20-30 minutes.

-

Allow slides to cool in the buffer for 20 minutes at room temperature.

-

-

Blocking Endogenous Peroxidase:

-

Incubate sections in 3% hydrogen peroxide in methanol for 15-30 minutes at room temperature to block endogenous peroxidase activity.

-

Rinse with PBS (phosphate-buffered saline) (3 x 5 minutes).

-

-

Blocking Non-Specific Binding:

-

Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature in a humidified chamber.

-

-

Primary Antibody Incubation:

-

Dilute the primary anti-PEN-2 antibody in antibody dilution buffer (e.g., 1% BSA in PBS) to the optimal concentration (typically 1:100 - 1:500, to be determined empirically).

-

Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Wash slides with PBS (3 x 5 minutes).

-

Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.

-

Wash slides with PBS (3 x 5 minutes).

-

-

Signal Amplification and Detection:

-

Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes at room temperature.

-

Wash slides with PBS (3 x 5 minutes).

-

Develop the signal with a peroxidase substrate kit (e.g., DAB) until the desired stain intensity is reached.

-

Rinse with distilled water to stop the reaction.

-

-

Counterstaining, Dehydration, and Mounting:

-

Counterstain with hematoxylin for 30-60 seconds.

-

Rinse with tap water.

-

Dehydrate the sections through a graded ethanol series and clear in xylene.

-

Mount with a permanent mounting medium.

-

Western Blot Protocol for PEN-2 in Human Tissue Lysates

This protocol describes the detection of PEN-2 protein in total protein lysates from human tissues.

-

Tissue Lysate Preparation:

-

Harvest fresh or frozen tissue and place it in ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. A common ratio is 500 µL of buffer per 10 mg of tissue.

-

Homogenize the tissue on ice using a Dounce or mechanical homogenizer.

-

Incubate the homogenate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant (total protein lysate) and determine the protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Mix the protein lysate with 4x Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel (a high percentage gel, e.g., 15% or a 4-20% gradient, is recommended for the small ~12 kDa PEN-2 protein).

-

Perform electrophoresis until the dye front reaches the bottom of the gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Blocking and Antibody Incubation:

-

Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-PEN-2 antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

-

Secondary Antibody Incubation and Detection:

-

Wash the membrane with TBST (3 x 10 minutes).

-

Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane with TBST (3 x 10 minutes).

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantitative RT-PCR (RT-qPCR) Protocol for PSENEN mRNA

This protocol outlines the quantification of PSENEN mRNA expression in human tissues.

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from fresh or frozen tissue samples using a commercial kit (e.g., RNeasy Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with random hexamers or oligo(dT) primers.

-

-

qPCR Reaction Setup:

-

Prepare the qPCR reaction mix in a 96- or 384-well plate. A typical 20 µL reaction includes:

-

10 µL of 2x SYBR Green Master Mix

-

1 µL of forward primer (10 µM)

-

1 µL of reverse primer (10 µM)

-

2 µL of diluted cDNA (e.g., 10-50 ng)

-

6 µL of nuclease-free water

-

-

PSENEN Primer Example (to be validated):

-

Forward: 5'-GCAGTATCCTCGCTGGTGAAGA-3'

-

Reverse: 5'-CAGGCTATGGTTGTGTTCCAGTC-3'

-

-

Include no-template controls (NTC) and no-reverse-transcriptase (-RT) controls.

-

Use a validated housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

-

qPCR Cycling Conditions:

-

A typical three-step cycling protocol:

-

Initial denaturation: 95°C for 10 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds.

-

Annealing: 60°C for 30 seconds.

-

Extension: 72°C for 30 seconds.

-

-

Melt curve analysis: 95°C for 15 seconds, 60°C for 1 minute, followed by a gradual increase to 95°C.

-

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for PSENEN and the housekeeping gene in each sample.

-

Calculate the relative expression of PSENEN using the ΔΔCt method.

-

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving PEN-2 and a typical experimental workflow for its detection.

References

Subcellular Localization of Human Presenilin Enhancer (PEN-2) Protein: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the subcellular localization of the human Presenilin Enhancer (PEN-2) protein, an essential component of the γ-secretase complex implicated in cellular signaling and the pathogenesis of Alzheimer's disease. This document details the spatial distribution of PEN-2 within the cell, the dynamic processes governing its trafficking, and the experimental methodologies used to elucidate its localization.

Introduction to PEN-2

Presenilin Enhancer 2 (PEN-2) is a small, 101-amino acid multi-pass transmembrane protein that plays a critical role in the function of the γ-secretase complex. This complex is responsible for the intramembrane cleavage of a variety of type I transmembrane proteins, including the Amyloid Precursor Protein (APP) and the Notch receptor. The proteolytic processing of APP by γ-secretase is a key event in the production of amyloid-β (Aβ) peptides, which are central to the amyloid cascade hypothesis of Alzheimer's disease. Given its integral role in this critical enzymatic complex, understanding the precise subcellular localization and trafficking of PEN-2 is paramount for developing therapeutic strategies targeting γ-secretase activity.

Subcellular Distribution of PEN-2

The subcellular localization of PEN-2 is tightly regulated and is predominantly associated with the early secretory pathway. While qualitative evidence from numerous studies provides a consistent picture of its distribution, precise quantitative data on the percentage of total PEN-2 in each compartment is not extensively documented in the current literature. The following table summarizes the known subcellular locations of PEN-2.

| Subcellular Compartment | Level of Abundance | Experimental Evidence |

| Endoplasmic Reticulum (ER) | Predominant | Co-fractionation with ER markers (e.g., GRP78), Immunofluorescence microscopy showing reticular staining pattern.[1] |

| Golgi Apparatus | High | Co-fractionation with Golgi markers (e.g., γ-adaptin), Immunofluorescence microscopy showing juxtanuclear staining.[1] |

| Plasma Membrane | Low | Cell surface biotinylation assays, Immunofluorescence microscopy.[2] |

| Endosomes | Low | Co-localization studies with endosomal markers. |

Dynamic Trafficking and Quality Control of PEN-2

The subcellular localization of PEN-2 is not static but is governed by a series of dynamic trafficking and quality control mechanisms. These processes ensure the proper assembly of the γ-secretase complex and the degradation of unassembled or misfolded subunits.

Anterograde Trafficking and γ-Secretase Assembly

PEN-2, along with the other components of the γ-secretase complex (Presenilin, Nicastrin, and APH-1), is synthesized in the endoplasmic reticulum. The assembly of the functional complex is a sequential process that is a prerequisite for its exit from the ER and transport to the Golgi apparatus and ultimately to the plasma membrane and endocytic pathway.

ER Retention of Unassembled PEN-2

A stringent quality control mechanism exists within the ER to prevent the forward trafficking of unassembled γ-secretase subunits. Unassembled PEN-2 is actively retained in the ER through its interaction with the ER-resident protein Rer1. This interaction is mediated by the first transmembrane domain of PEN-2 and ensures that only fully assembled and functional γ-secretase complexes are exported to the Golgi.

Endoplasmic Reticulum-Associated Degradation (ERAD) of PEN-2

Excess or misfolded PEN-2 that fails to incorporate into the γ-secretase complex is targeted for degradation via the ER-associated degradation (ERAD) pathway. This process involves the ubiquitination of PEN-2, followed by its retrotranslocation from the ER membrane to the cytoplasm, where it is degraded by the proteasome. This ensures cellular homeostasis and prevents the accumulation of potentially toxic protein aggregates.

Experimental Methodologies

The determination of PEN-2's subcellular localization relies on a combination of biochemical and imaging techniques. Below are detailed protocols for key experiments.

Subcellular Fractionation and Western Blotting

This method allows for the separation of cellular components into different fractions, which can then be analyzed by Western blotting to determine the relative abundance of PEN-2 in each fraction.

Protocol:

-

Cell Culture and Lysis:

-

Culture cells (e.g., HEK293, HeLa) to 80-90% confluency.

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, supplemented with protease inhibitors) and incubate on ice for 15 minutes.

-

Add a mild non-ionic detergent (e.g., NP-40 to a final concentration of 0.5%) and vortex briefly.

-

Centrifuge at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet the nuclei. The supernatant contains the cytoplasmic and membrane fractions.

-

-

Isolation of Membrane and Cytosolic Fractions:

-

Transfer the supernatant from the previous step to a new tube and centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C.

-

The resulting supernatant is the cytosolic fraction.

-

The pellet contains the membrane fraction (including ER, Golgi, and plasma membrane). Resuspend the pellet in a suitable buffer.

-

-

Isolation of Nuclear Fraction:

-

Wash the nuclear pellet from the initial low-speed centrifugation with the lysis buffer.

-

Resuspend the pellet in a high-salt nuclear extraction buffer and incubate on ice with agitation.

-

Centrifuge at high speed to pellet the nuclear debris. The supernatant is the nuclear fraction.

-

-

Western Blot Analysis:

-

Determine the protein concentration of each fraction using a standard protein assay (e.g., BCA).

-

Separate equal amounts of protein from each fraction by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Probe the membrane with a primary antibody specific for PEN-2.

-

Use primary antibodies for organelle-specific markers (e.g., Calnexin for ER, GM130 for Golgi, Na+/K+-ATPase for plasma membrane, Histone H3 for nucleus) to assess the purity of the fractions.

-

Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.

-

Quantify the band intensities to determine the relative abundance of PEN-2 in each fraction.

-

Immunofluorescence Microscopy

This technique allows for the direct visualization of PEN-2 within intact cells, providing spatial information about its localization and co-localization with known organelle markers.

Protocol:

-

Cell Culture and Fixation:

-

Grow cells on glass coverslips to 50-70% confluency.

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Permeabilization and Blocking:

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBST) for 1 hour at room temperature.

-

-

Antibody Incubation:

-

Incubate the cells with a primary antibody against PEN-2 diluted in the blocking buffer overnight at 4°C.

-

For co-localization studies, simultaneously incubate with a primary antibody against an organelle marker (e.g., anti-Calnexin for ER, anti-GM130 for Golgi).

-

Wash the cells three times with PBST.

-

Incubate the cells with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488-conjugated anti-rabbit and Alexa Fluor 594-conjugated anti-mouse) diluted in the blocking buffer for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBST.

-

-

Mounting and Imaging:

-

Mount the coverslips onto glass slides using a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

Image the cells using a confocal microscope. Analyze the images for the localization of PEN-2 and its co-localization with organelle markers.

-

Conclusion

The subcellular localization of the human PEN-2 protein is predominantly in the endoplasmic reticulum and Golgi apparatus, which is consistent with its role as a core component of the γ-secretase complex that assembles and matures in the early secretory pathway. Lower levels of PEN-2 are also found at the plasma membrane and in endosomes, where the active γ-secretase complex cleaves its substrates. The trafficking and stability of PEN-2 are tightly regulated by quality control mechanisms, including ER retention of unassembled subunits by Rer1 and degradation of excess protein via the ERAD pathway. While qualitative data strongly supports this distribution, further quantitative proteomic studies are needed to determine the precise percentage of PEN-2 in each subcellular compartment. The detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate the subcellular localization of PEN-2 and its role in cellular function and disease.

References

The Integral Role of Presenilin Enhancer 2 (PEN-2) in Human Embryonic Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Presenilin Enhancer 2 (PEN-2), a small, 101-amino acid transmembrane protein, is an indispensable component of the γ-secretase complex, a multi-protein protease with critical functions in embryonic development. This technical guide provides an in-depth examination of the core functions of PEN-2, with a particular focus on its role in the γ-secretase-mediated Notch signaling pathway, which is fundamental for embryogenesis. We will explore the molecular mechanisms of PEN-2 function, the severe developmental consequences of its disruption, and detailed methodologies for its study. This guide is intended to be a comprehensive resource for researchers investigating embryonic development, neurodegenerative diseases, and therapeutic interventions targeting the γ-secretase complex.

Introduction: PEN-2 as a Key Component of the γ-Secretase Complex

PEN-2 is one of the four core subunits of the γ-secretase complex, alongside Presenilin (PSEN), Nicastrin (NCT), and Anterior pharynx-defective 1 (APH-1)[1][2]. This complex performs intramembrane proteolysis, cleaving a variety of type I transmembrane proteins, most notably the Amyloid Precursor Protein (APP) and the Notch receptor[1][2]. While Presenilin forms the catalytic core of the complex, PEN-2 plays a crucial, albeit non-catalytic, role in the assembly, maturation, and activity of the γ-secretase complex[3].

The primary function of PEN-2 within the complex is to facilitate the endoproteolysis of Presenilin into its active N-terminal fragment (NTF) and C-terminal fragment (CTF) heterodimer. This proteolytic event is a critical step in the maturation and activation of the γ-secretase complex. Down-regulation of PEN-2 leads to reduced levels of Presenilin fragments, impaired Nicastrin maturation, and consequently, deficient γ-secretase complex formation and activity.

The Critical Role of PEN-2 in Embryonic Development via Notch Signaling

The Notch signaling pathway is a highly conserved cell-cell communication system that governs a wide array of developmental processes, including cell fate determination, proliferation, differentiation, and apoptosis. The γ-secretase complex is essential for the final step in Notch signal transduction. Following ligand binding, the Notch receptor undergoes two successive proteolytic cleavages. The second cleavage, mediated by the γ-secretase complex, releases the Notch Intracellular Domain (NICD), which then translocates to the nucleus to regulate the transcription of target genes.

Given its integral role in γ-secretase function, PEN-2 is fundamentally important for proper Notch signaling during embryogenesis. Disruption of PEN-2 function leads to impaired NICD release and a subsequent failure of Notch-mediated gene transcription. This disruption manifests as a severe Notch-deficiency phenotype in animal models.

Phenotypes of PEN-2 Disruption in Animal Models

Studies using knockout mice and knockdown in zebrafish have unequivocally demonstrated the critical role of PEN-2 in embryonic development.

-

PEN-2 Knockout Mice: Mice lacking a functional PEN-2 gene exhibit embryonic lethality. These embryos display a classic Notch-deficiency phenotype, characterized by severe defects in somitogenesis, neurogenesis, and cardiovascular development. Specific abnormalities include a distorted neural tube, a truncated posterior, and a large pericardial sac. Furthermore, whole-mount in situ hybridization reveals a lack of expression of the Notch target gene Hes-5 and ectopic expression of the Notch ligand Dll-1 in the neural tube of PEN-2 knockout embryos, confirming a disruption in the Notch signaling pathway.

-

PEN-2 Knockdown in Zebrafish: Morpholino-mediated knockdown of PEN-2 in zebrafish embryos also results in severe developmental defects and lethality. These embryos exhibit a significant increase in apoptosis, particularly in the central nervous system. This phenotype can be partially rescued by the simultaneous knockdown of the tumor suppressor p53, suggesting that the apoptosis induced by PEN-2 deficiency is, at least in part, p53-dependent.

Quantitative Data on PEN-2 and its Functional Impact

While much of the research has focused on the qualitative aspects of PEN-2 function, some studies have provided quantitative data on its expression and the effects of its disruption.

| Parameter | Organism/System | Method | Key Finding | Reference |

| PEN-2 Protein Expression | Adult Mouse Brain | Western Blot | PEN-2 protein is expressed in various brain regions, including the cortex, hippocampus, and cerebellum. | |

| γ-Secretase Activity | CHO Cells | In vitro activity assay | Overexpression of PEN-2, along with other γ-secretase components, leads to a marked increase in γ-secretase activity. | |

| Effect of PEN-2 Mutations on Aβ Production | PEN-2 KO MEF Cells | ELISA | Rescue of PEN-2 KO cells with MBP-tagged PEN-2 elevated Aβ secretion per mature γ-complex compared to rescue with non-MBP-tagged PEN-2. | |

| Apoptosis in PEN-2 Knockdown | Zebrafish Embryos | TUNEL Assay | Knockdown of PEN-2 resulted in a significant increase in the number of TUNEL-positive apoptotic cells throughout the embryo, particularly in the nervous system. | |

| Notch Signaling Defect | PEN-2 Knockout Mouse Embryos | Whole-Mount In Situ Hybridization | Complete absence of Hes-5 mRNA expression in PEN-2-/- embryos at E8.5. |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Generation of PEN-2 Conditional Knockout Mice using the Cre-LoxP System

The Cre-LoxP system allows for the tissue-specific and/or temporally controlled inactivation of a gene of interest. This is particularly useful for studying genes like PEN-2, where a conventional knockout is embryonically lethal.

Principle: The system utilizes two components: the Cre recombinase enzyme and loxP sites, which are short DNA sequences. A "floxed" mouse is generated where the gene of interest (or a critical exon) is flanked by two loxP sites. This mouse is then crossed with a mouse that expresses Cre recombinase under the control of a tissue-specific or inducible promoter. In the cells where Cre is expressed, it recognizes the loxP sites and excises the intervening DNA, leading to a gene knockout in that specific cell lineage.

Methodology:

-

Generation of the Floxed PEN-2 Allele:

-

A targeting vector is constructed containing the PEN-2 gene with loxP sites flanking a critical exon (e.g., exon 2). The vector also includes a selectable marker, such as a neomycin resistance cassette, which is also flanked by loxP sites or FRT sites for later removal.

-

The targeting vector is introduced into embryonic stem (ES) cells via electroporation.

-

ES cells that have undergone homologous recombination are selected for using the selectable marker.

-

Correctly targeted ES cell clones are identified by Southern blotting or PCR analysis.

-

The selectable marker can be removed by transiently expressing Flp recombinase if FRT sites were used.

-

-

Generation of Chimeric Mice:

-

The targeted ES cells are injected into blastocysts from a donor mouse.

-

The injected blastocysts are surgically transferred into the uterus of a pseudopregnant female mouse.

-

The resulting offspring (chimeras) will be a mix of cells derived from the host blastocyst and the injected ES cells.

-

-

Germline Transmission:

-

Chimeric mice are bred with wild-type mice.

-

Offspring that have inherited the floxed PEN-2 allele from the ES cells are identified by genotyping. These mice are heterozygous for the floxed allele.

-

-

Generation of Conditional Knockout Mice:

-

Mice heterozygous for the floxed PEN-2 allele are intercrossed to generate mice homozygous for the floxed allele (PEN-2flox/flox).

-

The PEN-2flox/flox mice are then crossed with a mouse line that expresses Cre recombinase in the desired tissue (e.g., a Nestin-Cre line for neuronal-specific knockout).

-

The resulting offspring will have the PEN-2 gene knocked out specifically in the tissues where Cre is expressed.

-

Whole-Mount In Situ Hybridization (WISH) for Mouse Embryos

WISH is a powerful technique to visualize the spatial distribution of specific mRNA transcripts within an intact embryo.

Methodology:

-

Probe Preparation:

-

A DNA template corresponding to the gene of interest (e.g., Hes-5) is cloned into a vector containing a promoter for an RNA polymerase (e.g., T7, SP6).

-

The plasmid is linearized, and an antisense RNA probe is synthesized in vitro using the RNA polymerase and digoxigenin (DIG)-labeled UTPs.

-

-

Embryo Collection and Fixation:

-

Mouse embryos are dissected at the desired developmental stage (e.g., E8.5) in ice-cold PBS.

-

The embryos are fixed overnight at 4°C in 4% paraformaldehyde (PFA) in PBS.

-

The fixed embryos are dehydrated through a graded methanol series and stored at -20°C.

-

-

Hybridization:

-

The embryos are rehydrated through a graded methanol/PBST (PBS with 0.1% Tween-20) series.

-

The embryos are treated with proteinase K to increase probe permeability.

-

The embryos are post-fixed in 4% PFA and 0.2% glutaraldehyde.

-

Pre-hybridization is performed in hybridization buffer at 65-70°C for at least 1 hour.

-

The DIG-labeled probe is added to the hybridization buffer, and the embryos are incubated overnight at 65-70°C.

-

-

Washing and Detection:

-

A series of stringent washes are performed to remove the unbound probe.

-

The embryos are incubated with an anti-DIG antibody conjugated to alkaline phosphatase (AP).

-

The embryos are washed to remove the unbound antibody.

-

The AP substrate (e.g., NBT/BCIP) is added, which produces a colored precipitate at the site of probe hybridization.

-

-

Imaging:

-

The stained embryos are cleared and imaged using a stereomicroscope.

-

TUNEL Assay for Apoptosis Detection in Zebrafish Embryos

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Methodology:

-

Embryo Collection and Fixation:

-

Zebrafish embryos are collected at the desired developmental stage and fixed in 4% PFA in PBS overnight at 4°C.

-

-

Permeabilization:

-

The fixed embryos are washed in PBST and then permeabilized by incubation in a solution containing proteinase K.

-

-

TUNEL Labeling:

-

The embryos are incubated with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTPs. TdT adds the labeled dUTPs to the 3'-OH ends of fragmented DNA.

-

-

Washing and Imaging:

-

The embryos are washed to remove unincorporated nucleotides.

-

The embryos are mounted and imaged using a fluorescence or confocal microscope.

-

Co-Immunoprecipitation (Co-IP) of the γ-Secretase Complex

Co-IP is a technique used to study protein-protein interactions. It can be used to demonstrate the association of PEN-2 with the other components of the γ-secretase complex.

Methodology:

-

Cell Lysis:

-

Cells expressing the proteins of interest are lysed in a non-denaturing lysis buffer (e.g., containing a mild detergent like digitonin or CHAPSO) to preserve protein-protein interactions. Protease inhibitors are included to prevent protein degradation.

-

-

Immunoprecipitation:

-

An antibody specific to one of the components of the complex (e.g., an anti-Presenilin 1 antibody) is added to the cell lysate and incubated to allow the antibody to bind to its target protein.

-

Protein A/G-coupled beads (e.g., agarose or magnetic beads) are added to the lysate. These beads bind to the Fc region of the antibody, forming a complex of bead-antibody-target protein and any interacting proteins.

-

The complex is incubated to allow for the binding of the antibody to the beads.

-

-

Washing:

-